3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Description
This compound is a triazine-based derivative featuring a propanoic acid backbone, a 1,2,4-triazin-5-one core, and a cyclohexylaminoacetamide thioether side chain. Its structure includes:
- A thioether linkage (-S-) connecting the triazine core to a 2-(cyclohexylamino)-2-oxoethyl group, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
3-[4-amino-3-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c15-19-13(23)10(6-7-12(21)22)17-18-14(19)24-8-11(20)16-9-4-2-1-3-5-9/h9H,1-8,15H2,(H,16,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKILWYXJPWBGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps. One common approach starts with the preparation of the triazine ring, followed by the introduction of the amino and thio groups. The final step involves the addition of the propanoic acid moiety. Reaction conditions often include the use of organic solvents such as ethanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and thio groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Recent studies have highlighted the compound's promising antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro tests demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .
- Anticancer Properties : Preliminary evaluations have indicated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . For instance, certain derivatives have been identified as effective against breast cancer cells, showcasing their potential for further development into anticancer therapies.
Applications in Drug Development
The unique chemical structure of 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid opens avenues for various applications:
- Antibiotic Development : Given its antimicrobial properties, this compound can be explored for the development of new antibiotics, especially in light of rising antibiotic resistance globally. Research is ongoing to optimize its efficacy and reduce potential side effects .
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further research in oncology. Studies are focused on modifying its structure to enhance potency and selectivity towards cancerous cells while minimizing toxicity to normal cells .
- Anti-inflammatory Agents : Some derivatives have shown promise as anti-inflammatory agents through mechanisms that inhibit key inflammatory pathways. This application could be particularly beneficial in treating chronic inflammatory diseases .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with various cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Cyclohexylamino vs. Aromatic Substituents
- The cyclohexylamino group in the target compound introduces conformational flexibility and moderate hydrophobicity, which may improve membrane permeability compared to rigid aromatic substituents like the 3,5-dichlorophenyl or benzodioxin-6-yl groups.
Electronic Effects
Biological Activity
The compound 3-(4-Amino-3-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic molecule of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a triazine ring, which is known for its broad spectrum of pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 409.4 g/mol. The structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 886954-56-9 |
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Antimicrobial Activity : The triazine core has been associated with antibacterial and antifungal properties by inhibiting bacterial cell wall synthesis and disrupting fungal cell membranes .
- Anti-inflammatory Effects : Compounds containing triazine rings often demonstrate anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
- Enzyme Inhibition : The presence of amino and thio groups in the structure allows for potential interactions with enzymes involved in disease processes, such as matrix metalloproteinases implicated in cancer progression .
Antibacterial Activity
A study conducted by Abdel-Rahman et al. highlighted the antibacterial efficacy of triazine derivatives. The compound showed significant inhibition against various bacterial strains, with an IC50 value indicating effective concentration levels .
Antifungal Activity
In comparative studies, the compound exhibited notable antifungal activity against Candida species, outperforming several standard antifungal agents. The mechanism was primarily attributed to disruption of cell membrane integrity .
Anti-inflammatory Studies
Research has shown that the compound can downregulate pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled experiment involving multiple bacterial strains (e.g., E. coli and Staphylococcus aureus), the compound demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent .
- Clinical Relevance : A clinical trial evaluating the anti-inflammatory effects of similar triazine derivatives indicated significant reductions in inflammation markers among participants treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
